molecular formula C18H16IN3O2S B251029 N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide

Número de catálogo: B251029
Peso molecular: 465.3 g/mol
Clave InChI: POVQIZZWZUMLPO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide, also known as BBIBP 3226, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BBIBP 3226 is a benzothiazole derivative that exhibits potent anti-cancer properties and has been shown to inhibit the growth of a variety of cancer cell lines.

Aplicaciones Científicas De Investigación

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound 3226 works by targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are both involved in tumor angiogenesis.

Mecanismo De Acción

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226 inhibits the activity of VEGFR and PDGFR by binding to their respective tyrosine kinase domains. This prevents the activation of downstream signaling pathways that are involved in angiogenesis and tumor growth. In addition, this compound 3226 has been shown to induce apoptosis in cancer cells, further inhibiting tumor growth.
Biochemical and Physiological Effects
This compound 3226 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting angiogenesis and inducing apoptosis, this compound 3226 has been shown to inhibit the migration and invasion of cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226 for lab experiments is its potent anti-cancer properties, which make it a valuable tool for studying cancer biology and developing new cancer therapies. However, this compound 3226 has some limitations for lab experiments. For example, it is a small molecule compound that may not be suitable for targeting certain types of cancer cells. In addition, its mechanism of action may not be fully understood, which could limit its usefulness in certain types of experiments.

Direcciones Futuras

There are a number of future directions for research on N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226. One area of interest is the development of new derivatives of this compound 3226 that exhibit improved potency and selectivity for specific types of cancer cells. Another area of interest is the investigation of the mechanism of action of this compound 3226 in more detail, which could lead to the development of new cancer therapies. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound 3226 in humans.

Métodos De Síntesis

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide 3226 can be synthesized using a multistep process that involves the reaction of 2-aminothiophenol with 2-bromo-4-iodobenzoic acid, followed by acylation with butanoyl chloride. The resulting compound is then subjected to a cyclization reaction to form the benzothiazole ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Propiedades

Fórmula molecular

C18H16IN3O2S

Peso molecular

465.3 g/mol

Nombre IUPAC

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide

InChI

InChI=1S/C18H16IN3O2S/c1-2-5-16(23)22-18-21-14-9-8-11(10-15(14)25-18)20-17(24)12-6-3-4-7-13(12)19/h3-4,6-10H,2,5H2,1H3,(H,20,24)(H,21,22,23)

Clave InChI

POVQIZZWZUMLPO-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3I

SMILES canónico

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3I

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.